
tert-Butyl (6-anilino-6-oxohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-anilino-6-oxohexyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, an anilino group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of tert-Butyl (6-hydroxyhexyl)carbamate: One common method involves the oxidation of tert-butyl (6-hydroxyhexyl)carbamate using pyridinium chlorochromate in dichloromethane at room temperature.
Reaction with Aniline: The tert-butyl (6-oxohexyl)carbamate can then be reacted with aniline under suitable conditions to form tert-butyl (6-anilino-6-oxohexyl)carbamate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The anilino group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the anilino group.
Reduction: tert-Butyl (6-hydroxyhexyl)carbamate.
Substitution: Substituted anilino derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug design and development.
- Evaluated for its bioactivity and pharmacokinetic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (6-anilino-6-oxohexyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The anilino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The carbamate group can also participate in various chemical reactions, modulating the compound’s overall effect.
Comparison with Similar Compounds
- tert-Butyl (6-oxohexyl)carbamate
- tert-Butyl (6-aminohexyl)carbamate
- tert-Butyl (6-iodohexyl)carbamate
Comparison:
- tert-Butyl (6-anilino-6-oxohexyl)carbamate is unique due to the presence of the anilino group, which imparts distinct chemical properties and reactivity.
- Compared to tert-butyl (6-oxohexyl)carbamate, the anilino derivative has enhanced potential for interactions with biological targets.
- The amino and iodo derivatives have different reactivity profiles, making them suitable for different applications in synthesis and research.
Properties
CAS No. |
329967-27-3 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl N-(6-anilino-6-oxohexyl)carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-13-9-5-8-12-15(20)19-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
JWMAGPRSYRSMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



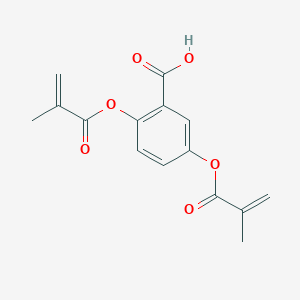
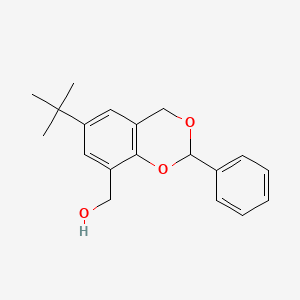
![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
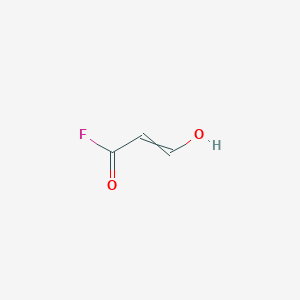
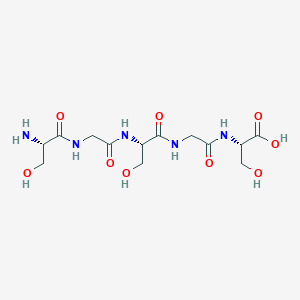
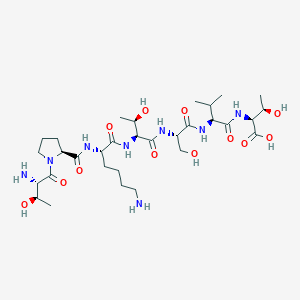
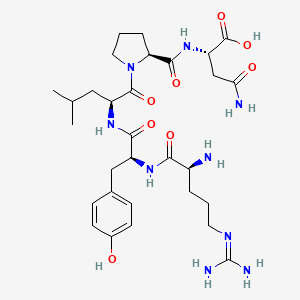
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)
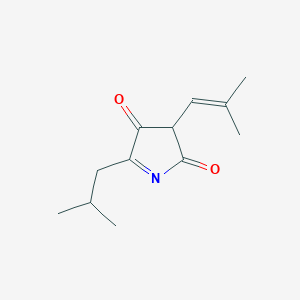

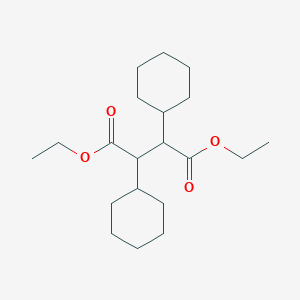
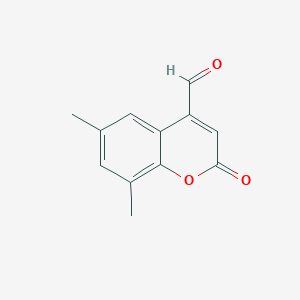
![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)
